Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
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Overview
Description
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of an allyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclopropane ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or cyclopropanation of alkenes.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Formation of the Allyl Ester: The final step involves the esterification of the cyclopropane carboxylic acid with allyl alcohol under acidic or basic conditions.
Chemical Reactions Analysis
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of substituted derivatives.
Scientific Research Applications
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing bioactive molecules and drug candidates.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .
Comparison with Similar Compounds
Allyl cis-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate can be compared with similar compounds such as:
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: This compound has a cyclohexane ring instead of a cyclopropane ring, resulting in different steric and electronic properties.
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: This compound contains a piperidine ring and a hydroxyl group, which can undergo different chemical reactions compared to the cyclopropane derivative.
cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid: This compound features a larger cyclooctane ring, affecting its conformational flexibility and reactivity.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
prop-2-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-6-16-10(14)8-7-9(8)13-11(15)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,15) |
InChI Key |
IQWBJVMOAYVPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OCC=C |
Origin of Product |
United States |
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